molecular formula C12H10N2O B3046678 1-([2,2'-Bipyridin]-6-yl)ethanone CAS No. 126770-42-1

1-([2,2'-Bipyridin]-6-yl)ethanone

Cat. No.: B3046678
CAS No.: 126770-42-1
M. Wt: 198.22 g/mol
InChI Key: ZHIFOTWXGZPWDH-UHFFFAOYSA-N
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Description

1-([2,2'-Bipyridin]-6-yl)ethanone (CAS: 126770-42-1) is a bipyridine-derived ketone with a planar aromatic scaffold. Its structure comprises two pyridine rings connected at the 2,2'-positions, with an acetyl group at the 6-position of one pyridine (Fig. 1). This compound serves as a precursor for synthesizing polypyridine ligands in coordination chemistry and supramolecular assemblies due to its ability to chelate transition metals . Its crystal structure reveals weak C–H···O hydrogen bonds, forming layered supramolecular architectures . Commercially available (), it is valued for its modularity in designing metal-organic frameworks (MOFs) and catalysts.

Properties

CAS No.

126770-42-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(6-pyridin-2-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C12H10N2O/c1-9(15)10-6-4-7-12(14-10)11-5-2-3-8-13-11/h2-8H,1H3

InChI Key

ZHIFOTWXGZPWDH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC(=N1)C2=CC=CC=N2

Canonical SMILES

CC(=O)C1=CC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Platinum(II) Complexes with Bipyridinyl-Phenyl Ligands

Compounds such as 2-([2,2'-bipyridin]-6-yl)phenyl Pt(II) () share the bipyridinyl core but incorporate a phenyl group and platinum coordination. These complexes exhibit selective binding to c-myc G-quadruplex DNA (Ka = 2–5 × 10⁵ M⁻¹) via end-stacking interactions, with side chains (e.g., morpholine, proline) enhancing stabilization (ΔTm > 30°C) . In contrast, 1-([2,2'-bipyridin]-6-yl)ethanone lacks metal coordination, limiting direct DNA interaction but enabling ligand flexibility for catalytic applications.

Amide Derivatives: 2-(3,5-Dinitrophenyl)-1-(Piperidin-1-yl)ethanone

This compound () features a piperidine-amide group instead of bipyridine. Dynamic NMR studies reveal temperature-dependent amide isomerization (energy barrier: ~67 kJ/mol), absent in the rigid bipyridinylethanone. Such isomerization impacts solubility and binding kinetics, making bipyridinylethanone more predictable in supramolecular design .

Cobalt Complex with D4-PZA-Bpy Ligand

The ligand 1-([2,2'-bipyridin]-6-yl)-N,N-bis(pyrazin-2-ylmethyl)methanamine (D4-PZA-Bpy) () shares the bipyridinyl core but adds pyrazine arms for Co coordination. This complex catalyzes H₂ production with pH-dependent efficiency (optimal at pH 4–6), whereas this compound’s lack of coordinating pyrazine groups limits its role in redox catalysis .

Iron Catalyst with DBPy-PyA Ligand

The iron complex DBPy-PyA () uses a bipyridinyl-methylamine ligand for selective CO₂ reduction to CO. Its heptacoordinated Fe center enables multi-electron transfer, achieving Faradaic efficiency >90%. The acetyl group in this compound cannot stabilize such coordination, highlighting the necessity of amine/pyridine hybrids in electrocatalysis .

Hydroxyacetophenone Derivatives

1-(4-Benzoyl-3-hydroxy-5-methyl-6-nitro[1,1'-biphenyl]-2-yl)ethanone () substitutes bipyridine with a nitro-biphenyl group. The bulky aryl substituents reduce solubility in polar solvents compared to the more polarizable bipyridinylethanone, which benefits from π-π stacking in aqueous media .

Table 1. Key Comparative Data

Compound Structural Feature Application Binding/Performance Metric Reference
This compound Bipyridinyl + acetyl Ligand precursor Layered H-bonding (C–H···O) [8]
Pt(II)-bipyridinyl-phenyl complexes Bipyridinyl-phenyl + Pt(II) + sidechains DNA G-quadruplex binding Ka = 2–5 × 10⁵ M⁻¹; ΔTm > 30°C [1, 2]
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Piperidine-amide Isomerization studies Energy barrier = 67 kJ/mol [3]
Co-D4-PZA-Bpy Bipyridinyl + pyrazine arms + Co H₂ catalysis pH-dependent efficiency [6]
Fe-DBPy-PyA Bipyridinyl-methylamine + Fe CO2 reduction Faradaic efficiency >90% [9]

Research Implications

  • DNA Targeting: Bipyridinyl-metal complexes outperform this compound in G-quadruplex stabilization, but the latter’s modularity allows functionalization for tailored interactions .
  • Catalysis: While bipyridinylethanone lacks intrinsic catalytic activity, its derivatives (e.g., DBPy-PyA) demonstrate the critical role of nitrogen-rich appendages in redox processes .
  • Structural Dynamics : Rigid bipyridinyl frameworks offer predictable assembly, whereas flexible amides or aryl groups introduce kinetic complexity .

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